molecular formula C8H8N2S B160888 2-Amino-6-methylbenzothiazole CAS No. 2536-91-6

2-Amino-6-methylbenzothiazole

Cat. No. B160888
Key on ui cas rn: 2536-91-6
M. Wt: 164.23 g/mol
InChI Key: DZWTXWPRWRLHIL-UHFFFAOYSA-N
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Patent
US07943622B2

Procedure details

t-Butyl nitrite (3.25 mL, 27.4 mmol) was added to a suspension of copper (II) chloride (2.95 g, 22.0 mmol) in CH3CN (31 mL). 6-Methyl-2-aminobenzothiazole (3.0 g, 18 mmol) was added portionwise over ˜30 min., and the reaction mixture was stirred at rt overnight. The reaction mixture was poured into 20% aqueous HCl (100 mL) and was extracted with EtOAc (3×). The combined extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was purified by column chromatography (0 to 10% EtOAc in Hexanes gradient), yielding 2.50 g (74%) of the title compound as a yellowish oil that solidified on standing. LC-MS: RT=9.71 min., [M+H]+=184.0.
Quantity
3.25 mL
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
2.95 g
Type
catalyst
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[CH3:8][C:9]1[CH:18]=[CH:17][C:12]2[N:13]=[C:14](N)[S:15][C:11]=2[CH:10]=1.[ClH:19]>CC#N.[Cu](Cl)Cl>[Cl:19][C:14]1[S:15][C:11]2[CH:10]=[C:9]([CH3:8])[CH:18]=[CH:17][C:12]=2[N:13]=1

Inputs

Step One
Name
Quantity
3.25 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
31 mL
Type
solvent
Smiles
CC#N
Name
Quantity
2.95 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CC1=CC2=C(N=C(S2)N)C=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was purified by column chromatography (0 to 10% EtOAc in Hexanes gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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